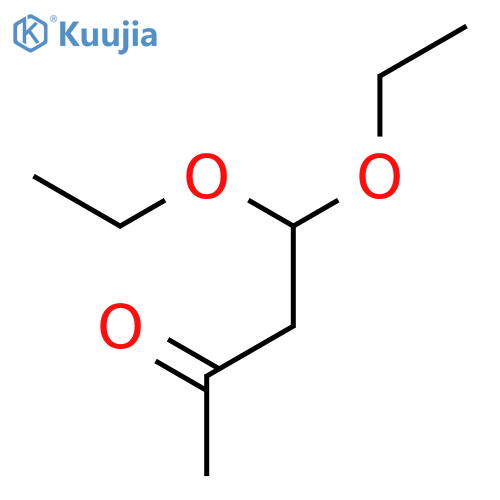Cas no 20082-91-1 (4,4-diethoxybutan-2-one)

4,4-diethoxybutan-2-one structure
商品名:4,4-diethoxybutan-2-one
4,4-diethoxybutan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Butanone,4,4-diethoxy-
- 4,4-diethoxy-2-Butanone
- 4,4-DIETHOXY-BUTAN-2-ONE
- 4,4-diethoxybutan-2-one
- DTXSID80942237
- 4,4-Diethoxy-2-butanone #
- EN300-1126896
- FT-0740258
- 20082-91-1
- 2-Butanone, 4,4-diethoxy-
- NS00050622
- AKOS003672660
- SCHEMBL1878811
- 4,4-bis(ethyloxy)-2-butanone
-
- MDL: MFCD00460000
- インチ: InChI=1S/C8H16O3/c1-4-10-8(11-5-2)6-7(3)9/h8H,4-6H2,1-3H3
- InChIKey: MLNXBDIOCRSFNI-UHFFFAOYSA-N
- ほほえんだ: CCOC(CC(=O)C)OCC
計算された属性
- せいみつぶんしりょう: 160.11000
- どういたいしつりょう: 160.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 35.5A^2
じっけんとくせい
- 密度みつど: 0.937
- ふってん: 214.4°C at 760 mmHg
- フラッシュポイント: 73.7°C
- 屈折率: 1.412
- PSA: 35.53000
- LogP: 1.36460
4,4-diethoxybutan-2-one セキュリティ情報
4,4-diethoxybutan-2-one 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
4,4-diethoxybutan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126896-1.0g |
4,4-diethoxybutan-2-one |
20082-91-1 | 1g |
$785.0 | 2023-05-26 | ||
| Enamine | EN300-1126896-2.5g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
| Enamine | EN300-1126896-5.0g |
4,4-diethoxybutan-2-one |
20082-91-1 | 5g |
$2277.0 | 2023-05-26 | ||
| Enamine | EN300-1126896-1g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 1g |
$628.0 | 2023-10-26 | |
| Enamine | EN300-1126896-0.5g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
| Enamine | EN300-1126896-5g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 5g |
$1821.0 | 2023-10-26 | |
| Enamine | EN300-1126896-10g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 10g |
$2701.0 | 2023-10-26 | |
| Enamine | EN300-1126896-0.05g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
| Enamine | EN300-1126896-0.1g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
| Enamine | EN300-1126896-0.25g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.25g |
$579.0 | 2023-10-26 |
4,4-diethoxybutan-2-one 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
20082-91-1 (4,4-diethoxybutan-2-one) 関連製品
- 5436-21-5(4,4-Dimethoxybutan-2-one)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 157047-98-8(Benzomalvin C)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
